1-Phenylhex-5-en-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylhex-5-en-1-amine typically involves the reaction of benzylamine with 4-penten-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Phenylhex-5-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzyl ketone derivatives.
Reduction: Formation of N-benzyl-2-methylpentan-1-amine.
Substitution: Formation of brominated or nitrated benzyl derivatives.
Scientific Research Applications
1-Phenylhex-5-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Phenylhex-5-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-(2-methyl-4-penten-1-yl)-
- Benzenemethanamine, N-(1-methylethyl)-
- Benzenemethanamine, N,N-dimethyl-
Uniqueness
1-Phenylhex-5-en-1-amine is unique due to its specific structural features, such as the presence of both a benzyl group and a pentenyl chain. This combination allows it to participate in a diverse range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-phenylhex-5-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9,12H,1,3,5,10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTQDPHJAFRQDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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